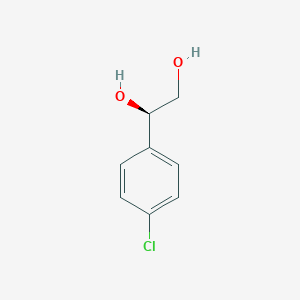

(1R)-1-(4-chlorophenyl)-1,2-ethanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVMDIMEYSDOSD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152142-03-5 | |

| Record name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R)-1-(4-chlorophenyl)-1,2-ethanediol chemical properties

An In-Depth Technical Guide to (1R)-1-(4-chlorophenyl)-1,2-ethanediol: Properties, Synthesis, and Applications

Introduction

This compound, a chiral vicinal diol, has emerged as a pivotal building block in modern asymmetric synthesis. Its stereochemically defined structure, featuring a benzylic stereocenter and two versatile hydroxyl groups, makes it a valuable precursor for a range of high-value, enantiomerically pure compounds. The primary driver for its industrial and academic interest is its role as a key intermediate in the synthesis of (R)-eliprodil, a potent and promising neuroprotective agent investigated for the treatment of ischemic stroke.[1][2] The biological activity of eliprodil is intrinsically linked to its (R)-enantiomer, underscoring the critical importance of enantiopure starting materials like this compound.[1]

This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, spectroscopic characterization, state-of-the-art synthetic methodologies, and critical applications in drug development. It is intended for researchers, chemists, and process development scientists who require a detailed understanding of this important chiral intermediate.

Physicochemical and Structural Properties

The identity and physical characteristics of a chemical entity are foundational to its application and handling. This compound is a white to off-white solid at room temperature, with its properties dictated by the substituted phenyl ring, the ethane backbone, and the two hydroxyl functional groups.

Core Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 152142-03-5 | [3][4][5] |

| Molecular Formula | C₈H₉ClO₂ | [3][6][7] |

| Molecular Weight | 172.61 g/mol | [3][4][6] |

| IUPAC Name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | [8] |

| InChIKey | QIVMDIMEYSDOSD-QMMMGPOBSA-N | [4] |

| Synonyms | (R)-p-chlorophenyl-1,2-ethanediol (pCPED) | [1] |

Physical Properties

The physical state and solubility are critical parameters for reaction setup and purification processes.

| Property | Value | Reference |

| Melting Point | 83-84 °C | [5] |

| Boiling Point | 333 °C (Predicted) | [5] |

| Density | 1.328 g/cm³ (Predicted) | [5] |

| Flash Point | 155 °C | [5] |

| Storage Temp. | 2-8 °C | [5] |

| XLogP3-AA | 1.0 | [6] |

| Topological Polar Surface Area | 40.5 Ų | [6] |

Chemical Structure

The molecule's functionality is rooted in its three-dimensional structure, which features a single chiral center at the C1 position, conferring its optical activity.

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a multiplet for the benzylic proton (CH-OH), signals for the methylene protons (CH₂-OH), and exchangeable peaks for the two hydroxyl protons. ¹³C NMR would confirm the presence of eight unique carbon atoms. 2D NMR techniques (e.g., COSY, HSQC) can be used to assign all proton and carbon signals definitively.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Strong absorptions corresponding to C-O stretching and aromatic C-H and C=C stretching are also expected. A vapor phase IR spectrum for the (1S)-enantiomer is publicly available.[7]

-

Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of water and fragments corresponding to the chlorophenyl group.[6][7]

Enantiomeric Purity Determination

The most critical quality attribute for this chiral intermediate is its enantiomeric excess (%ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1][4]

-

Column Selection : A chiral stationary phase (CSP) column is required. Common choices include columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The selection is empirical and must be optimized to achieve baseline separation of the two enantiomers.

-

Mobile Phase Preparation : A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to balance resolution and retention time. A common starting point is 90:10 (v/v) hexane:isopropanol.

-

Sample Preparation : Prepare a stock solution of the diol in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

-

Instrument Setup :

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV detector set to a wavelength where the chlorophenyl group absorbs strongly (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL

-

-

Analysis : Inject a sample of the racemic standard to determine the retention times of both the (1R)- and (1S)-enantiomers. Subsequently, inject the sample of interest.

-

Calculation : The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Synthesis and Chemical Reactivity

The efficient and stereoselective synthesis of this compound is paramount for its utility. Biocatalysis has proven to be a superior method, offering high enantioselectivity and environmentally benign reaction conditions.

Biocatalytic Synthesis via Enantioconvergent Hydrolysis

The most effective route is the enantioconvergent hydrolysis of inexpensive racemic 4-chlorostyrene oxide (rac-pCSO).[1][2] This process utilizes a pair of epoxide hydrolases (EHs) with complementary stereoselectivities. One enzyme selectively hydrolyzes the (S)-epoxide to the (S)-diol, while the other selectively hydrolyzes the (R)-epoxide to the desired (R)-diol. By carefully selecting the enzymes and reaction conditions, the process can be driven to yield the (R)-diol with high yield and enantiomeric excess.[1]

Caption: Enantioconvergent hydrolysis of racemic epoxide to (R)-diol.

This protocol is adapted from a published gram-scale synthesis.[1][2] It utilizes recombinant E. coli cells expressing two different epoxide hydrolases.

-

Biocatalyst Preparation : Cultivate recombinant E. coli cells expressing an R-selective epoxide hydrolase (e.g., RpEHF361V) and cells expressing an S-selective epoxide hydrolase (e.g., PvEH1Z4X4-59). Harvest the cells by centrifugation and wash them to obtain wet cell pellets.

-

Reaction Medium : Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0) containing a surfactant (e.g., 4% v/v Tween-20) to improve substrate solubility.

-

Reaction Setup : In a temperature-controlled reactor vessel at 25 °C, suspend the wet cells of both biocatalysts in the reaction medium. The optimal ratio of the two cell types must be predetermined (e.g., a 20:1 weight ratio of S-selective to R-selective cells was found to be effective).[1]

-

Substrate Addition : Add the racemic 4-chlorostyrene oxide substrate to the reaction mixture to a final concentration of up to 300 mM.[1]

-

Reaction Monitoring : Maintain the reaction at 25 °C with gentle agitation. Monitor the disappearance of the epoxide substrate and the formation of the diol product by HPLC or GC.

-

Work-up and Purification : Once the reaction is complete (typically within 5-10 hours), remove the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by silica gel column chromatography to yield the pure this compound.

Applications in Drug Development

The primary application of this compound is as a chiral precursor in pharmaceutical synthesis.

Synthesis of (R)-Eliprodil

(R)-eliprodil is an NMDA receptor antagonist that has shown neuroprotective effects. The synthesis of its biologically active (R)-enantiomer relies on the stereochemistry of the starting diol. The diol's two hydroxyl groups serve as reactive handles for constructing the more complex structure of the final drug molecule. The transformation typically involves sequential protection, activation, and substitution steps to build the final API.

Caption: Role of the diol as a key precursor in API synthesis.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][6]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN 166 or NIOSH standards.[9]

-

Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9]

-

Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is between 2-8 °C to ensure long-term stability.[5]

First-Aid Measures

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion

This compound is a high-value chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and versatile hydroxyl groups make it an ideal starting material for complex, enantiopure targets like (R)-eliprodil. The development of efficient biocatalytic production methods has made this compound more accessible, paving the way for its broader use in drug discovery and development. A thorough understanding of its chemical properties, analytical methods, and safety protocols is essential for its effective and safe utilization in a research and manufacturing environment.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for 1-(4-Chlorophenyl)ethane-1,2-diol. [Link]

-

SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15683206, (R)-1-(2-Chlorophenyl)ethane-1,2-diol. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]

-

Fisher Scientific. Safety Data Sheet - Ethanediol. [Link]

-

Loba Chemie. Safety Data Sheet - ETHANEDIOL AR. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: ethanediol. [Link]

-

NIST. WebBook, SRD 69: Ethanone, 1-(4-chlorophenyl)-. [Link]

-

Chemsrc. 1,2-bis(4-chlorophenyl)ethane-1,2-diol CAS#:38152-44-2. [Link]

-

Frontiers. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. [Link]

-

The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]

Sources

- 1. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 152142-03-5 [m.chemicalbook.com]

- 6. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. (R)-1-(2-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 15683206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chemos.de [chemos.de]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to (1R)-1-(4-chlorophenyl)-1,2-ethanediol: Synthesis, Analysis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-chlorophenyl)-1,2-ethanediol, a chiral vicinal diol, has emerged as a pivotal building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its stereochemically defined structure is instrumental in the creation of enantiomerically pure high-value compounds. This technical guide provides a comprehensive overview of this intermediate, starting from its fundamental chemical and physical properties, identified by its CAS Number 152142-03-5 . We delve into detailed, field-proven methodologies for both its chemical and enzymatic synthesis, offering a comparative analysis of these approaches. Furthermore, this guide outlines rigorous analytical techniques for stereochemical characterization and the determination of enantiomeric purity. Special emphasis is placed on its critical role as a precursor in the synthesis of neuroprotective agents like (R)-eliprodil. While direct pharmacokinetic data for this intermediate is limited, we will discuss the broader implications of its stereochemistry on the metabolic fate and bioactivity of derived active pharmaceutical ingredients (APIs). This document serves as a self-validating resource, grounded in authoritative references, to support researchers in leveraging this versatile chiral synthon in their drug discovery and development endeavors.

Core Compound Identification and Properties

This compound is a chiral molecule whose significance lies in its utility as a versatile precursor for more complex, enantiopure molecules.[1] The two hydroxyl groups serve as reactive points for a multitude of chemical transformations.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 152142-03-5 | [2] |

| Molecular Formula | C₈H₉ClO₂ | [2] |

| Molecular Weight | 172.61 g/mol | [2] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 333 °C | [3] |

| Density | 1.328 g/cm³ | [3] |

| SMILES | C1=CC(=CC=C1C(CO)O)Cl | [2] |

| InChIKey | QIVMDIMEYSDOSD-UHFFFAOYSA-N |

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Precautionary Statement Codes: P280, P305+P351+P338, P332+P313.[2]

Synthesis Methodologies: A Comparative Overview

The efficient and stereoselective synthesis of this compound is paramount to its application. Both chemical and enzymatic routes have been established, each with distinct advantages and considerations.

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to create an asymmetric environment, directing the dihydroxylation to a specific face of the alkene.[1][2] For the synthesis of the (1R)-enantiomer, the AD-mix-β formulation, which contains the (DHQD)₂-PHAL ligand, is typically employed.[2]

Diagram: Sharpless Asymmetric Dihydroxylation Workflow

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Chlorostyrene

Causality: This protocol leverages the commercially available AD-mix-β, which simplifies the procedure by providing all necessary reagents (catalyst, oxidant, base, and ligand) in a pre-mixed formulation. The t-butanol/water solvent system is crucial for dissolving both the organic substrate and the inorganic salts. The reaction is run at 0°C to maximize enantioselectivity by favoring the more ordered transition state.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1.4 g of AD-mix-β with a 1:1 mixture of tert-butanol and water (10 mL).

-

Cooling: Cool the stirred mixture to 0°C in an ice bath.

-

Substrate Addition: Add 4-chlorostyrene (1 mmol, 138.6 mg) to the cooled mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature, stirring for an additional hour.

-

Extraction: Add ethyl acetate (20 mL) and partition the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Workup: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched diol.

Enzymatic Synthesis: Enantioconvergent Hydrolysis of Racemic Epoxide

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. A particularly effective method for producing this compound is the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide. This process utilizes a pair of epoxide hydrolases with complementary stereoselectivities to convert both enantiomers of the starting epoxide into the single, desired (R)-diol product.

A study by Zou et al. (2022) details a gram-scale synthesis using two recombinant E. coli cell lines expressing different epoxide hydrolases.[4] This bi-enzymatic catalysis approach achieves high yield and enantiomeric excess at a high substrate concentration.[4]

Diagram: Bi-enzymatic Enantioconvergent Hydrolysis

Caption: Enantioconvergent hydrolysis of racemic epoxide.

Experimental Protocol: Gram-Scale Bi-enzymatic Synthesis (Adapted from Zou et al., 2022)[4]

Causality: This protocol is designed for high-titer production. The use of whole recombinant cells avoids costly and time-consuming enzyme purification. Tween-20 is included as a surfactant to improve the solubility of the hydrophobic substrate in the aqueous buffer system. The specific ratio of the two cell types and the simultaneous addition mode are optimized to ensure both enantiomers of the starting material are efficiently converted to the desired product.[4]

-

Biocatalyst Preparation: Prepare wet cell pastes of E. coli/pveh1z4x4-59 and E. coli/rpehF361V as described in the source literature.[4]

-

Reaction Medium: In a suitable reaction vessel, prepare a 100 mL system consisting of a 4% (v/v) Tween-20/phosphate buffer (100 mM, pH 7.0).

-

Cell Addition: Add the two E. coli cell types in a weight ratio of 20:1 (E. coli/pveh1z4x4-59 to E. coli/rpehF361V).

-

Substrate Addition: Add racemic 4-chlorostyrene oxide (rac-pCSO) to a final concentration of 300 mM.

-

Incubation: Maintain the reaction at 25°C with agitation.

-

Reaction Monitoring: Monitor the complete hydrolysis of the epoxide by HPLC. The reaction is typically complete within 5 hours.[4]

-

Product Isolation: After completion, the product can be isolated. A typical procedure involves centrifugation to remove cells, followed by extraction of the supernatant with an organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure (R)-p-chlorophenyl-1,2-ethanediol. This process can afford the product with 87.8% enantiomeric excess (ee) and a 93.4% yield.[4]

Analytical Characterization and Quality Control

Ensuring the stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. The primary techniques for this are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral HPLC is the gold standard for quantifying the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Methodology for Chiral HPLC Analysis

Causality: The choice of a polysaccharide-based chiral column is common for this class of compounds due to their broad applicability. The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomer peaks. The relative area of each peak in the chromatogram is then used to calculate the enantiomeric excess.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

| Parameter | Illustrative Value |

| Column | Chiralpak AD-H (250 x 4.6 mm) |

| Mobile Phase | n-Hexane/Isopropanol (90/10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | ~8.5 min |

| Retention Time (R)-enantiomer | ~9.7 min |

| Note: This data is for illustrative purposes. Actual values will depend on the specific CSP and conditions. |

NMR Spectroscopy for Structural Verification and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized diol. To determine enantiomeric purity via NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.

Application in Drug Development: A Chiral Precursor

The primary utility of this compound in drug development stems from its role as a versatile chiral building block.[1]

Synthesis of (R)-Eliprodil

A prominent application is in the synthesis of (R)-eliprodil, a neuroprotective agent that acts as an antagonist of the NR2B subtype of the NMDA receptor.[4] The biological activity of eliprodil is primarily associated with its (R)-enantiomer.[4] Therefore, starting with the enantiomerically pure (1R)-diol is crucial for the efficacy of the final drug product. The synthesis involves converting the diol into a chiral epoxide, which is then reacted with a piperidine derivative to form the final compound.

Diagram: Role in (R)-Eliprodil Synthesis

Caption: Synthetic pathway from the diol to (R)-Eliprodil.

Implications for Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound as an intermediate is not extensively published, the principles of stereoselective pharmacokinetics are highly relevant. The interaction of chiral molecules with biological systems (enzymes, transporters, receptors) is often stereospecific.

-

Metabolism: The two hydroxyl groups are potential sites for Phase II metabolism, such as glucuronidation. It is plausible that metabolic enzymes would show stereoselectivity, leading to different rates of metabolism for the (R)- and (S)-enantiomers. This is critical, as different metabolic rates can affect the bioavailability and clearance of a drug.

-

Bioactivity: As seen with eliprodil, the desired therapeutic effect is often confined to one enantiomer. The use of a single-enantiomer precursor like this compound is a key strategy in modern drug development to avoid the complications of racemic drugs, where one enantiomer might be inactive or even contribute to side effects.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. The availability of robust and efficient synthetic routes, both chemical and enzymatic, allows for its production at scale with high enantiomeric purity. Rigorous analytical methods ensure the quality required for its use in the synthesis of complex APIs. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, making a thorough understanding of its properties and synthesis essential for researchers in the field.

References

- Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57(10), 2768–2771.

- Zou, L., et al. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology.

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Available at: [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

- Di Fabio, R., et al. (1995). Stereoselective determination of unchanged and glucuroconjugated eliprodil, a new anti-ischaemic drug, in human plasma and urine by precolumn derivatization and column-switching high-performance liquid chromatography with fluorescence detection.

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 152142-03-5 [m.chemicalbook.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

A Multi-Orthogonal Approach to the Structure Elucidation of (1R)-1-(4-chlorophenyl)-1,2-ethanediol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Stereochemical Fidelity

In the landscape of modern drug development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The compound (1R)-1-(4-chlorophenyl)-1,2-ethanediol is a quintessential example of a valuable chiral building block.[1][2] Its defined stereochemistry is critical for its role as a precursor in the synthesis of high-value, enantiomerically pure compounds, such as the neuroprotective agent (R)-eliprodil.[3]

This guide, written from the perspective of a Senior Application Scientist, eschews a simple checklist methodology. Instead, it presents a holistic and self-validating analytical strategy for the complete structure elucidation of this compound. We will navigate the process from the foundational confirmation of its chemical constitution to the unambiguous assignment of its absolute stereochemistry. The philosophy underpinning this guide is that confidence in a structure is achieved not by a single experiment, but by the convergence of evidence from multiple, orthogonal techniques.

Chapter 1: The Strategic Analytical Workflow

The elucidation of a chiral molecule's structure is a layered investigation. We must first confirm the molecular formula and the connectivity of the atoms before tackling the more nuanced challenge of stereochemistry. Our strategy is designed to build a case for the structure, with each piece of data corroborating the others.

The overall workflow is visualized below. This is not a rigid path but a logical progression where initial, broader techniques inform the application of more specific, definitive analyses.

Caption: Logical workflow for the complete structure elucidation of a chiral molecule.

Chapter 2: Constitution and Connectivity

Before assigning stereochemistry, we must be certain of the molecule's identity: C₈H₉ClO₂.[4][5]

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

-

Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar diol, minimizing fragmentation and providing a clear molecular ion peak. Electron Ionization (EI) would be used with GC-MS and would provide valuable fragmentation data to support the proposed structure.[6]

Expected Data Summary

| Technique | Expected Ion | m/z (Calculated) | Purpose |

| HRMS (ESI+) | [M+Na]⁺ | 195.0183 | Confirms elemental composition (C₈H₉³⁵ClNaO₂) |

| GC-MS (EI) | [M]⁺˙ | 172.0291 | Molecular ion (for ³⁵Cl isotope) |

| GC-MS (EI) | [M-H₂O]⁺˙ | 154.0185 | Fragment corresponding to loss of water |

| GC-MS (EI) | [M-CH₂OH]⁺ | 141.0153 | Fragment from cleavage of the C-C bond, loss of the hydroxymethyl group |

| GC-MS (EI) | [C₇H₆Cl]⁺ | 125.0152 | Chlorotropylium ion, characteristic of a chlorobenzyl moiety |

Nuclear Magnetic Resonance (NMR): Assembling the Pieces

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.

-

Expertise: The 4-chlorophenyl group will present as a characteristic AA'BB' system in the ¹H NMR spectrum due to the magnetic inequivalence of the ortho and meta protons. This subtle pattern is a key indicator of para-substitution.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: CDCl₃ is a standard choice, but DMSO-d₆ can be advantageous as it often prevents the exchange of hydroxyl protons, allowing them to be observed as distinct signals that can show coupling.

-

¹H NMR: Acquire a standard proton spectrum. Observe the integration, chemical shift, and multiplicity of all signals.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Self-Validation: A cross-peak between the benzylic proton (H-1) and the methylene protons (H-2) will definitively prove the ethanediol connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. This correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Self-Validation: An HMBC correlation from the benzylic proton (H-1) to the aromatic carbon C1' (the one attached to the ethyl group) confirms the link between the aromatic ring and the diol sidechain.

Predicted NMR Data (in CDCl₃, ~400 MHz)

| Assignment | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key 2D Correlations (Proton to...) |

| H-1 | ~4.8, dd, J≈8, 4 | ~75 | COSY: H-2a, H-2b. HSQC: C-1. HMBC: C-2, C-1', C-2', C-6' |

| H-2a, H-2b | ~3.7, m | ~67 | COSY: H-1. HSQC: C-2. HMBC: C-1 |

| H-2', H-6' | ~7.35, d, J≈8.5 | ~129 | COSY: H-3', H-5'. HSQC: C-2', C-6'. HMBC: C-4', C-1' |

| H-3', H-5' | ~7.30, d, J≈8.5 | ~128 | COSY: H-2', H-6'. HSQC: C-3', C-5'. HMBC: C-1' |

| C-1' | - | ~139 | HMBC from: H-1, H-2', H-6', H-3', H-5' |

| C-4' | - | ~134 | HMBC from: H-2', H-6', H-3', H-5' |

| OH | Variable | - | In DMSO-d₆, would show coupling to adjacent protons. |

Chapter 3: The Definitive Assignment of Absolute Stereochemistry

With the 2D structure confirmed, we proceed to the critical task of assigning the absolute configuration at the C-1 stereocenter. We will employ three orthogonal methods, where a consensus result provides the highest possible degree of confidence.

Method 1: Single-Crystal X-ray Crystallography

This is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[7][8][9][10]

-

Trustworthiness: The technique physically maps the electron density of the atoms in a crystal lattice. When using anomalous dispersion, for instance with a copper X-ray source for light-atom organic compounds, the absolute configuration can be determined with a high degree of statistical certainty (e.g., via the Flack parameter).[7][11]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction (ideally >20 µm in all dimensions).[7] This is often achieved by slow evaporation of a solvent (e.g., ethyl acetate/hexanes) from a concentrated solution.[11]

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer. The cold stream minimizes thermal motion, leading to higher quality data. Collect a full sphere of diffraction data.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms to get an initial model. Refine this model against the experimental data until the calculated and observed diffraction patterns match.

-

Absolute Structure Determination: Determine the absolute configuration by analyzing anomalous scattering effects. A Flack parameter approaching 0 with a small error indicates the correct absolute configuration has been assigned.

Method 2: The Modified Mosher's Method (NMR)

When a suitable crystal cannot be obtained, the modified Mosher's method provides a reliable, solution-state NMR technique for assigning the absolute configuration of secondary alcohols.[12][13][14]

-

Expertise & Causality: The method relies on converting the chiral alcohol into a pair of diastereomeric esters using the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[15][16][17][18] The bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic shielding/deshielding cone. Protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, we can map the arrangement of substituents around the stereocenter.[15][16] The key is to calculate the difference in chemical shifts (Δδ = δS - δR).

Caption: Workflow for determining absolute configuration using Mosher's method.

Protocol: Mosher's Ester Analysis

-

Esterification (x2): In two separate vials, react the diol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine or DMAP. Note: Both hydroxyl groups will likely be esterified, but the analysis focuses on the protons adjacent to the C-1 stereocenter.

-

Purification: Purify the resulting diastereomeric bis-MTPA esters via column chromatography or preparative TLC.

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R,R)-diester and the (S,R)-diester.

-

Signal Assignment: Carefully assign all relevant proton signals for both diastereomers, using 2D NMR (COSY) if necessary.

-

Calculate Δδ: For each assigned proton (or proton group), calculate Δδ = δ(S-ester) - δ(R-ester).

-

Analysis: Partition the molecule into two groups (L₁ and L₂) around the stereocenter. For an (R) alcohol, protons in L₁ will have Δδ > 0 and protons in L₂ will have Δδ < 0. For this compound, L₁ would be the 4-chlorophenyl ring and L₂ would be the -CH₂O(MTPA) group.

Hypothetical Data for Configuration Assignment

| Proton(s) | δ (S-ester) | δ (R-ester) | Δδ (δS - δR) | Predicted Sign for (R) Config. | Conclusion |

| Aromatic (H-2', H-6') | 7.45 | 7.40 | +0.05 | + | Consistent |

| Methylene (H-2) | 3.80 | 3.88 | -0.08 | - | Consistent |

| Overall | (R) confirmed |

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the premier technique for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[19][20][21] It can also be used to confirm the absolute configuration if an authenticated reference standard of a known enantiomer is available.

-

Trustworthiness: This method physically separates the two enantiomers based on their differential transient interactions with a chiral stationary phase (CSP).[22][23] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often provide excellent resolution for aromatic alcohols.

Protocol: Enantiomeric Purity and Identity Confirmation by Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase. A column like Chiralpak® AD-H or Chiralcel® OD-H is an excellent starting point for this class of compound.

-

Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). The polarity can be adjusted to optimize resolution and retention time.

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector (e.g., at 220 nm, where the chlorophenyl group absorbs strongly).

-

Quantification: If two peaks are observed, integrate their respective areas. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100.

-

Configuration Confirmation (if standard is available): Inject an authentic standard of this compound. The enantiomer in the sample that matches the retention time of the standard is confirmed as the (R)-enantiomer.

Illustrative Chiral HPLC Data

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S) | ~9.5 min |

| Retention Time (R) | ~11.2 min |

| Sample Result | Single peak at 11.2 min, >99.5% ee |

| Conclusion | Sample is the (R)-enantiomer with high purity. |

Conclusion: A Triangulated, Unambiguous Assignment

References

-

Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of alcohols and amines by NMR. Chemical Reviews, 104(1), 17-118. [Link]

-

Singletary, J., & Wiskur, S. L. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. [Link]

-

Zhang, Y., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Organic & Biomolecular Chemistry, 20(9), 1895-1899. [Link]

-

Kusumi, T., et al. (1991). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Tetrahedron Letters, 32(24), 2941-2944. [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

ResearchGate. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. [Link]

-

Song, L., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(1), 1-5. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Jiang, L., et al. (2024). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Talanta, 270, 125622. [Link]

-

Seco, J. M., Quíñoá, E., & Riguera, R. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry, 70(10), 3777-3791. [Link]

-

Çeşme, M., & Arslan, M. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(33), 28795–28811. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 131744, 1-(4-Chlorophenyl)ethane-1,2-diol. [Link]

-

Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

-

ResearchGate. Stereochemistries for 1,2-diols with two secondary alcohol groups. [Link]

-

Sengoku, T., et al. (2014). Novel chiral tetramic acid-derived diols: organocatalytic facile synthesis and unique structural properties. Organic & Biomolecular Chemistry, 12(34), 6510-6513. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7149, 1-Phenyl-1,2-ethanediol. [Link]

-

NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. [Link]

-

University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]

-

SpectraBase. (1S)-1-(4-chlorophenyl)ethane-1,2-diol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15683206, (R)-1-(2-Chlorophenyl)ethane-1,2-diol. [Link]

-

Zou, S., et al. (2022). Gram-Scale Synthesis of (R)-p-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Frontiers in Bioengineering and Biotechnology, 10, 838848. [Link]

-

ResearchGate. Chiral HPLC for effective enantiomer separation. [Link]

-

Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. [Link]

-

SpectraBase. (±)-1-Phenyl-1,2-ethanediol. [Link]

-

Phenomenex. Chiral HPLC Separations Guidebook. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

-

MassBank. Spectrum MSBNK-Fac_Eng_Univ_Tokyo-JP009209. [Link]

-

ResearchGate. Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: Overcoming product inhibition by continuous extraction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. excillum.com [excillum.com]

- 9. rigaku.com [rigaku.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. individual.utoronto.ca [individual.utoronto.ca]

- 19. researchgate.net [researchgate.net]

- 20. csfarmacie.cz [csfarmacie.cz]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of (1R)-1-(4-chlorophenyl)-1,2-ethanediol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral diol, (1R)-1-(4-chlorophenyl)-1,2-ethanediol. This compound is a valuable building block in asymmetric synthesis, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in research and drug development settings.[1][2][3] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction to this compound

This compound, with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol , is a chiral compound of significant interest in the pharmaceutical and fine chemical industries.[4][5] Its stereochemically defined structure makes it a key intermediate in the synthesis of enantiomerically pure molecules.[1][3] Accurate spectroscopic analysis is paramount to ensure the enantiomeric and chemical purity of this critical reagent. This guide will provide a detailed analysis of its spectral features to aid researchers in its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR are vital for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons, as well as the hydroxyl protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms and the anisotropic effects of the aromatic ring.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 MHz or higher field NMR spectrometer.[6]

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to Cl) |

| ~7.30 | d | 2H | Ar-H (meta to Cl) |

| ~4.70 | dd | 1H | CH(OH) |

| ~3.65 | dd | 1H | CH₂(OH) (diastereotopic H) |

| ~3.55 | dd | 1H | CH₂(OH) (diastereotopic H) |

| Variable | br s | 2H | OH |

Interpretation:

-

Aromatic Protons: The para-substituted chlorophenyl group will give rise to two sets of doublets in the aromatic region, characteristic of an AA'BB' spin system.

-

Methine Proton: The proton on the carbon bearing the hydroxyl group and the phenyl ring (CH(OH)) is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.

-

Methylene Protons: The two protons of the CH₂(OH) group are diastereotopic due to the adjacent chiral center and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in two distinct doublets of doublets.

-

Hydroxyl Protons: The signals for the hydroxyl protons are typically broad and their chemical shift is concentration and solvent dependent. They may not show clear coupling to adjacent protons.

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (quaternary, attached to C-1) |

| ~133 | Ar-C (quaternary, attached to Cl) |

| ~128 | Ar-CH (ortho to Cl) |

| ~127 | Ar-CH (meta to Cl) |

| ~75 | CH(OH) |

| ~67 | CH₂(OH) |

Interpretation:

-

Aromatic Carbons: The spectrum will show four signals for the aromatic carbons due to the symmetry of the para-substituted ring. Two of these will be for the quaternary carbons (one attached to the ethanediol chain and one to the chlorine), and two will be for the protonated aromatic carbons.

-

Aliphatic Carbons: The two carbons of the ethanediol moiety will be clearly visible in the aliphatic region, with the carbon attached to the phenyl group (CH(OH)) appearing at a higher chemical shift than the terminal methylene carbon (CH₂(OH)).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and aromatic functionalities.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film. For a vapor phase IR spectrum, the sample is heated and the vapor is introduced into a gas cell.[7]

Typical IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (from the two hydroxyl groups) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1595, 1490 | Medium-Strong | Aromatic C=C stretch |

| 1000-1100 | Strong | C-O stretch |

| 1015 | Strong | C-Cl stretch |

Interpretation:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, likely involved in hydrogen bonding. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions around 1600 and 1500 cm⁻¹. The strong absorption in the 1000-1100 cm⁻¹ region is indicative of the C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For GC-MS, the compound is first separated on a gas chromatography column and then introduced into the mass spectrometer.[4]

Expected Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 172/174 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 141/143 | High | [M - CH₂OH]⁺ |

| 111/113 | Moderate | [C₇H₄Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 172, with an M+2 peak at m/z 174 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. A prominent fragment ion would likely result from the cleavage of the C-C bond, leading to the loss of a CH₂OH radical (mass 31), giving a peak at m/z 141/143. Further fragmentation of the chlorophenyl group can also be expected.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization and purity verification of this compound. This guide has outlined the expected spectroscopic data and their interpretation, offering a valuable resource for researchers and scientists working with this important chiral building block. The presented data and methodologies form a self-validating system for the confident identification of this compound.

References

- PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.

- National Institutes of Health. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.

- Royal Society of Chemistry. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.

- SciSpace. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.

- RSC Publishing. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.

- Benchchem. (n.d.). This compound | 152142-03-5.

- PubChem. (n.d.). (R)-1-(2-Chlorophenyl)ethane-1,2-diol.

- PubChem. (n.d.). 1-(4-Chlorophenyl)ethane-1,2-diol.

- SpectraBase. (n.d.). (1S)-1-(4-chlorophenyl)ethane-1,2-diol.

- PubChem. (n.d.). 1,2-Bis(4-chlorophenyl)ethane-1,2-diol | C14H12Cl2O2.

- Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.

- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.

- Biosynth. (n.d.). (1R)-1-(4-Chlorophenyl)ethane-1,2-diol | 152142-03-5 | CGA14203.

- Frontiers. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases.

- Royal Society of Chemistry. (2022). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2- Diols via Alcohol-Assisted O2 Activation - Supporting Information.

- ChemicalBook. (n.d.). This compound CAS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 152142-03-5 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility Profile of (1R)-1-(4-chlorophenyl)-1,2-ethanediol

This guide provides a comprehensive overview of the solubility profile of (1R)-1-(4-chlorophenyl)-1,2-ethanediol, a chiral compound with applications in chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, offering a framework for its characterization in various solvent systems.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from synthetic reactions to biological assays. For a molecule like this compound, understanding its solubility is paramount for optimizing reaction conditions, developing formulations, and interpreting experimental results. Poor solubility can lead to challenges in handling, purification, and bioavailability, making a thorough solubility assessment an indispensable part of the research and development process.[2][3]

This guide will explore the key factors governing the solubility of this compound, provide a theoretical framework for predicting its behavior in different solvents, and offer a detailed experimental protocol for its quantitative determination.

Molecular Structure and Predicted Solubility

This compound possesses a molecular structure that suggests a nuanced solubility profile. The presence of a chlorophenyl group introduces a significant nonpolar character, while the two hydroxyl (-OH) groups of the ethanediol moiety contribute to its polarity and hydrogen bonding capacity.[4][5]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl groups are expected to form hydrogen bonds with polar protic solvents, promoting solubility. However, the nonpolar chlorophenyl group will likely limit its aqueous solubility. Generally, organic compounds with more than three to four carbon atoms for each oxygen or nitrogen-containing functional group exhibit significantly decreased water solubility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the diol.[5] The overall polarity of these solvents should also accommodate the chlorophenyl ring, suggesting good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar chlorophenyl group will favor interaction with nonpolar solvents. However, the polar diol portion will be disfavored, likely resulting in poor solubility.[4]

Based on this structural analysis, this compound is predicted to have moderate to good solubility in polar organic solvents and limited solubility in both highly polar (water) and nonpolar solvents.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[6][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid (undissolved) solute.[7] This value is a fundamental property of the compound in a specific solvent. The determination of thermodynamic solubility often requires longer incubation times to ensure equilibrium is reached.[2]

-

Kinetic Solubility: This is a measure of the concentration at which a compound, typically dissolved in a stock solution (often DMSO), precipitates when added to an aqueous buffer.[2][8] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[6][7][9] This measurement is commonly used in high-throughput screening during early drug discovery due to its speed.[2][3]

For a thorough characterization, especially in later stages of development, determining the thermodynamic solubility is paramount.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11] The following protocol provides a detailed, step-by-step approach for characterizing the solubility of this compound.

Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired solvent to each vial. Prepare each solvent condition in triplicate to ensure reproducibility.[8]

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be controlled and monitored throughout the experiment.[12]

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[12] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is achieved when the measured solubility no longer changes over time.[10]

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials to pellet the undissolved compound.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution.

-

Analyze the standards and the filtered supernatant samples using a validated analytical method, such as HPLC-UV.

-

Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of an organic compound.[4][13][14] Understanding these is crucial for accurate and reproducible solubility measurements.

Caption: Key Factors Influencing Compound Solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[4][13] However, this relationship should be determined experimentally as some compounds exhibit exothermic dissolution.[4]

-

pH: While this compound does not have strongly acidic or basic functional groups, significant pH changes in the aqueous medium could potentially influence the hydrogen-bonding network of the solvent and subtly affect solubility. For ionizable compounds, pH has a much more pronounced effect.[15][16]

-

Solvent Polarity: As discussed, the principle of "like dissolves like" is a primary determinant of solubility.[4][17] The solubility of this compound will vary significantly across solvents of different polarities.

-

Polymorphism: The crystalline form of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form being used in solubility studies.

Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, a hypothetical summary table is presented below to illustrate how the results of the described experimental protocol should be presented.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Standard Deviation | Method |

| Deionized Water | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

| Deionized Water | 37 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask HPLC-UV |

Conclusion

The solubility profile of this compound is a critical parameter for its effective use in research and development. While its structure suggests limited aqueous solubility and better solubility in polar organic solvents, a definitive profile must be established through rigorous experimental determination. The shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust framework for obtaining accurate thermodynamic solubility data. By carefully controlling experimental variables such as temperature, pH, and equilibration time, researchers can generate a comprehensive and reliable solubility profile, enabling the informed application of this compound in their scientific endeavors.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Brittain, H. G. (2003). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

LibreTexts Chemistry. (n.d.). Factors affecting solubility. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?[Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

GeeksforGeeks. (2021, September 16). Factors affecting Solubility. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. scielo.br [scielo.br]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Material Safety of (1R)-1-(4-chlorophenyl)-1,2-ethanediol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for (1R)-1-(4-chlorophenyl)-1,2-ethanediol, a chiral molecule utilized in enantioselective synthesis.[1] As a crucial building block in pharmaceutical development, a thorough understanding of its chemical and physical properties, hazards, and handling procedures is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to provide a detailed safety profile, enabling informed risk assessment and the implementation of appropriate safety protocols.

Section 1: Chemical and Physical Properties

This compound is a solid at room temperature with a defined melting point.[2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its safe handling and storage. For instance, its flash point indicates the temperature at which it can form an ignitable mixture with air, a critical consideration for fire prevention.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | PubChem[3], Biosynth[1] |

| Molecular Weight | 172.61 g/mol | PubChem[3], Biosynth[1] |

| CAS Number | 152142-03-5 | ChemicalBook[2], Biosynth[1] |

| Melting Point | 83-84℃ | ChemicalBook[2] |

| Boiling Point | 333℃ | ChemicalBook[2] |

| Density | 1.328 | ChemicalBook[2] |

| Flash Point | 155℃ | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Danger[3]

The following diagram illustrates the logical flow of hazard identification and the corresponding immediate precautionary measures.

Section 3: Safe Handling and Storage Protocols

Given the identified hazards, stringent adherence to safe handling and storage protocols is essential to minimize risk to laboratory personnel.

3.1 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.[4][6]

3.2 Handling Procedures

-

Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6]

-

Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust during weighing and transfer.[5]

-

Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6]

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

3.3 Storage Conditions

-

Temperature: Store in a cool, dry place at 2-8°C.[2]

-

Container: Keep the container tightly closed.[8]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

Section 4: Emergency Procedures

In the event of accidental exposure or a spill, the following procedures should be immediately implemented.

4.1 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]

4.2 Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound CAS#: 152142-03-5 [m.chemicalbook.com]

- 3. 1-(4-Chlorophenyl)ethane-1,2-diol | C8H9ClO2 | CID 101107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]